

Tranilast sodium efficacy across different cancer cell lines

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Compound Focus: Tranilast sodium

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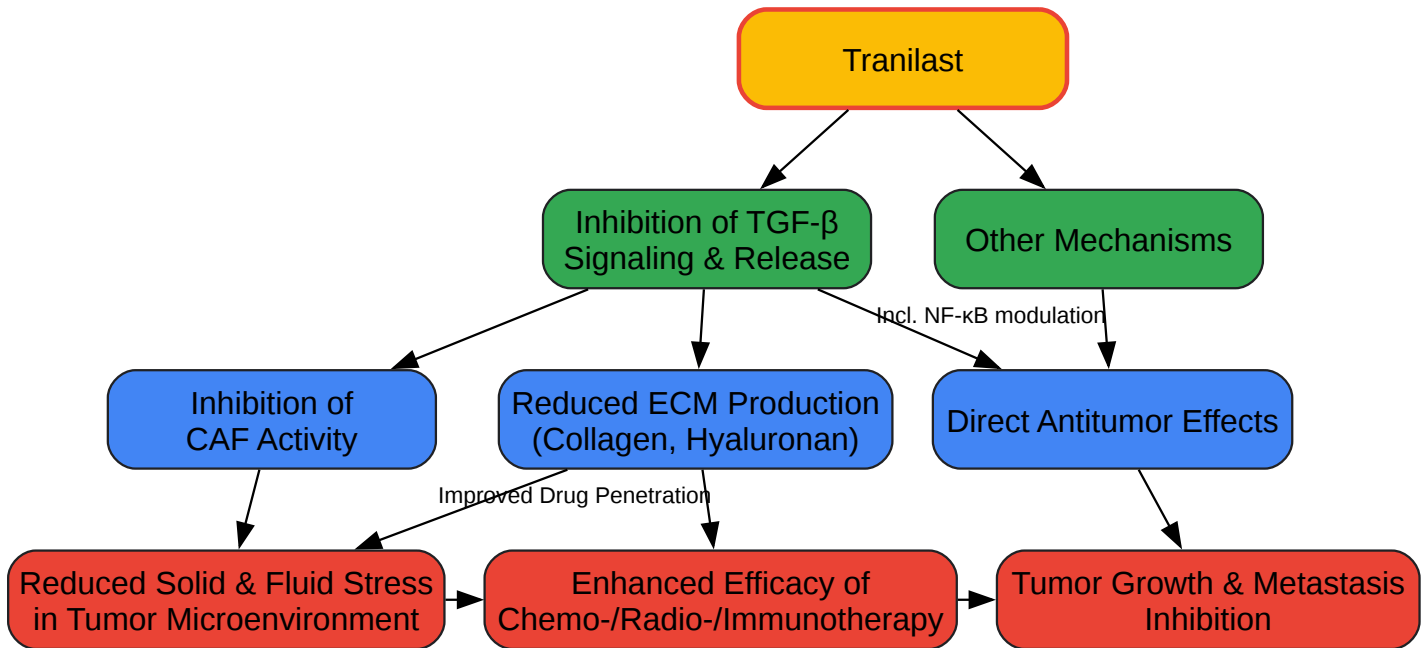
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Anticancer Efficacy of Tranilast Across Cell Lines

Cancer Type	Cell Lines Tested	Key Findings (Efficacy & Mechanisms)	Combination Therapy (Synergy Observed)
Osteosarcoma [1]	HOS, 143B, U2OS, MG-63	• Inhibited proliferation dose-dependently. • Synergistically enhanced Cisplatin ; increased apoptotic cell death (cleaved caspase-3/PARP), induced G2/M cell cycle arrest. • Increased p21 and Bim protein expression.	Cisplatin , Doxorubicin Breast Cancer [2]
MCF-7, MDA-MB-231	• Synergistically enhanced Tamoxifen ; increased growth inhibition & apoptosis (\uparrow Bax, \downarrow Bcl-2 mRNA). • Inhibited invasion/metastasis. • Reduced mRNA of TGF- β 1, 2, 3, TGF- β RI/II.	Tamoxifen Nasopharyngeal Carcinoma (NPC) [3]	5-8F, 6-10B, HK-1 • Overcame radioresistance induced by Cancer-Associated Fibroblasts (CAFs). • Promoted cancer cell survival post-irradiation via IL-8/NF- κ B pathway, reducing DNA damage. Radiotherapy Esophageal Cancer (EC) [4]
TE1, COLO680N, KYSE30, OE19	• Enhanced killing by NY-ESO-1-specific TCR-engineered T cells. • Bivalent treatment showed superior cytotoxicity vs. monotherapies. NY-ESO-1-specific TCR-T cell therapy Prostate Cancer [5]	LNCaP, PLS-10 • Dose-dependent reduction in proliferation. • Induced cell cycle arrest & apoptosis. • Suppressed TGF- β -induced differentiation of bone stromal cells. Not Specified Pancreatic Cancer [5]	KP4 • Enhanced sensitivity to Gemcitabine . • Associated with reduced Ribonucleotide Reductase M1 (RRM1) expression. Gemcitabine Glioma [5]
LN-18, T98G			

Suppressed migration & invasiveness. • Inhibited DNA synthesis, induced p21 accumulation. • Reduced TGF- β release. | Not Specified |

Tranilast's anticancer effects are mediated through multiple signaling pathways, with the TGF- β pathway being a central target.



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Detailed Experimental Protocols

To help you evaluate and potentially replicate the findings, here are the methodologies from key studies.

In Vitro Cytotoxicity and Combination Studies (Osteosarcoma & Breast Cancer)

- **Cell Viability Assay (WST-1/MTT):** Cells are seeded in 96-well plates and treated with Tranilast and/or other drugs (e.g., Cisplatin, Tamoxifen) for 48 hours. A tetrazolium salt (WST-1 or MTT) is

added, which is metabolized by viable cells to a colored formazan product. The absorbance is measured to calculate cell viability [1] [2].

- **Apoptosis Assay (Annexin V/Flow Cytometry):** After treatment, cells are stained with Annexin V-FITC and a viability dye like 7-AAD. The percentage of early (Annexin V+/7-AAD-) and late (Annexin V+/7-AAD+) apoptotic cells is quantified using flow cytometry [1].
- **Western Blotting:** Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against cleaved caspase-3, cleaved PARP, p-H2AX, p21, and Bim to confirm apoptosis and DNA damage at the molecular level [1].
- **Cell Cycle Analysis:** Cells are fixed in ethanol, treated with RNAase, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [1].

Studies on Radioresistance and the Tumor Microenvironment (Nasopharyngeal Carcinoma)

- **Colony Forming Assay (Clonogenic Survival):** Cancer cells, often co-cultured with Cancer-Associated Fibroblasts (CAFs), are irradiated at various doses and seeded at low density. After 1-2 weeks, colonies are stained and counted. The surviving fraction is calculated to determine radiosensitivity, showing how Tranilast restores sensitivity [3].
- **DNA Damage Measurement (Comet Assay/ γ -H2AX Foci):** After irradiation, DNA damage is quantified. The Comet Assay detects DNA strand breaks by electrophoresis, while the γ -H2AX foci assay uses immunofluorescence to mark sites of DNA double-strand breaks, showing that Tranilast reduces damage repair in cancer cells [3].
- **CAF Inhibition Viability Assay (CCK-8):** CAFs are treated with Tranilast. The Cell Counting Kit-8 (CCK-8), which contains a tetrazolium salt, is added. The absorbance is measured to assess the direct effect of Tranilast on CAF viability [3].

In Vivo Animal Models

- **Xenograft Mouse Models:** Human cancer cells (e.g., osteosarcoma 143B, breast cancer MDA-MB-231) are implanted into immunodeficient mice. Once tumors are established, mice are treated with Tranilast (orally or via injection), alone or in combination with other therapeutics. Tumor volume is measured regularly with calipers to assess efficacy [1] [5] [6].
- **Stress Alleviation Analysis:** In orthotopic breast tumor models, Tranilast's effect on the tumor microenvironment is evaluated by:
 - **Interstitial Fluid Pressure (IFP) Measurement:** Using the wick-in-needle technique [6].

- **Perfusion Analysis:** Mice are injected with fluorescently-labeled lectin via the heart shortly before sacrifice. Tumors are sectioned and stained to visualize perfused blood vessels (CD31+ lectin+) [6].
- **Immunohistochemistry:** Tumor sections are stained for ECM components (Collagen I, Hyaluronan) and signaling markers (p-Smad2/3) to confirm the mechanism of stress reduction [6].

Critical Considerations for Research

- **Dosing:** Effective *in vitro* concentrations often range from **50 to 400 µM**, while *in vivo* studies in mice frequently use oral doses of **200-300 mg/kg/day** [1] [6]. The translation of these doses to humans requires careful pharmacokinetic and safety studies.
- **Clinical Status:** While Tranilast is approved for asthma and keloids in some countries, it is **not yet approved for any oncological indication**. Its use in cancer is purely experimental [7].
- **Safety Profile:** Clinical trials for other indications have shown that systemic Tranilast can cause **elevated liver transaminases, anemia, leukopenia, and kidney dysfunction** in some patients. These potential toxicities must be considered for future drug development [7].

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